molecular formula C23H33NOSi B13396181 (2S)-2-[Diphenyl[(triethylsilyl)oxy]methyl]pyrrolidine

(2S)-2-[Diphenyl[(triethylsilyl)oxy]methyl]pyrrolidine

Cat. No.: B13396181
M. Wt: 367.6 g/mol
InChI Key: IBZUYVBRWOKYBZ-UHFFFAOYSA-N
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Description

(2S)-2-[Diphenyl[(triethylsilyl)oxy]methyl]pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a diphenylmethyl group and a triethylsilyl ether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[Diphenyl[(triethylsilyl)oxy]methyl]pyrrolidine typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Diphenylmethyl Group: This step often involves the use of diphenylmethanol or its derivatives in the presence of a strong base or acid catalyst.

    Protection with Triethylsilyl Group: The triethylsilyl group is introduced using triethylsilyl chloride in the presence of a base such as imidazole or pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and other advanced manufacturing techniques.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[Diphenyl[(triethylsilyl)oxy]methyl]pyrrolidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogens, acids, bases, and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

(2S)-2-[Diphenyl[(triethylsilyl)oxy]methyl]pyrrolidine has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: It can be used in the production of fine chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (2S)-2-[Diphenyl[(triethylsilyl)oxy]methyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, influencing their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-[Diphenylmethyl]pyrrolidine: Lacks the triethylsilyl group, which can affect its reactivity and applications.

    (2S)-2-[Diphenyl[(trimethylsilyl)oxy]methyl]pyrrolidine: Similar structure but with a trimethylsilyl group instead of a triethylsilyl group, which can influence its steric and electronic properties.

Uniqueness

The presence of the triethylsilyl group in (2S)-2-[Diphenyl[(triethylsilyl)oxy]methyl]pyrrolidine provides unique steric and electronic properties that can enhance its reactivity and selectivity in various chemical reactions. This makes it a valuable compound for specific applications in asymmetric synthesis and catalysis.

Properties

IUPAC Name

[diphenyl(pyrrolidin-2-yl)methoxy]-triethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33NOSi/c1-4-26(5-2,6-3)25-23(22-18-13-19-24-22,20-14-9-7-10-15-20)21-16-11-8-12-17-21/h7-12,14-17,22,24H,4-6,13,18-19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZUYVBRWOKYBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)OC(C1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33NOSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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